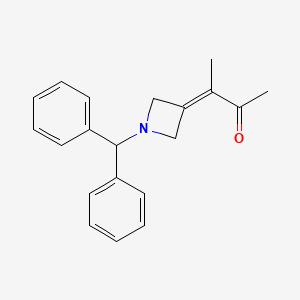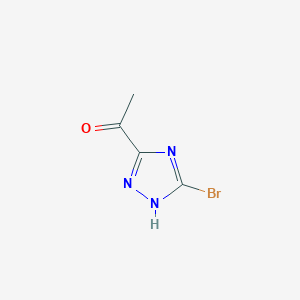![molecular formula C7H12O B14907786 (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is a compound that features a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a hydroxyl group attached to the bicyclic structure makes it an alcohol, which can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a starting material One common method involves the radical addition of methyl groups to [11This process can be achieved through transition-metal-free multi-component reactions, where radicals derived from carboxylic acids and organo-halides add to [1.1.1]propellane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch processing or continuous flow methods. The scalability of the synthesis is crucial for producing significant quantities of the compound for research and industrial applications.
化学反应分析
Types of Reactions
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
科学研究应用
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential as a drug candidate.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its strained ring system and reactivity.
Cubane: Another strained ring system with similar applications in chemistry and materials science.
Adamantane: A tricyclic compound with a similar three-dimensional structure and applications in drug discovery.
Uniqueness
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of a strained bicyclic structure and a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.
属性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
(2-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-5-6-2-7(5,3-6)4-8/h5-6,8H,2-4H2,1H3 |
InChI 键 |
YKARYLMPBXRWAE-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC1(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



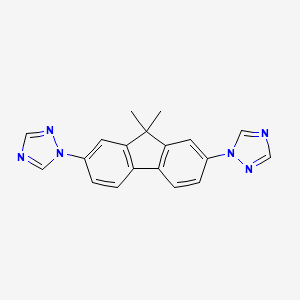
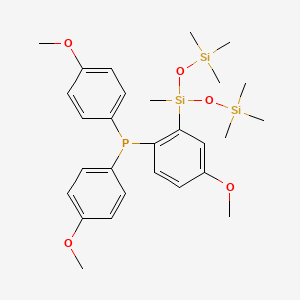
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

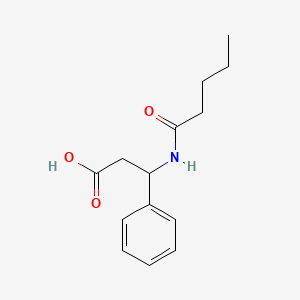

![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

